Cas no 1896564-81-0 (O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine)

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine
- EN300-1976532
- 1896564-81-0
- O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
-
- Inchi: 1S/C8H9ClFNO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2
- InChI Key: PPIUDXCRJAYYEG-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1)CCON)F
Computed Properties
- Exact Mass: 189.0356698g/mol
- Monoisotopic Mass: 189.0356698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976532-1.0g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1976532-0.05g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1976532-0.1g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1976532-1g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1976532-5g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1976532-0.25g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1976532-5.0g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1976532-10.0g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1976532-10g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1976532-0.5g |
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine |
1896564-81-0 | 0.5g |
$946.0 | 2023-09-16 |
O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine
Introduction to O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0)
O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro and fluoro-substituted phenyl group, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine consists of a hydroxylamine moiety attached to an ethyl group, which is further substituted with a 3-chloro-5-fluorophenyl ring. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in various biological assays and drug development processes.
Recent research studies have explored the biological activities of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine, revealing its potential as a lead compound for the development of new therapeutic agents. One notable area of interest is its antioxidant properties. Hydroxylamines are known for their ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. Preliminary studies have shown that O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine exhibits significant antioxidant activity, making it a promising candidate for further investigation.
In addition to its antioxidant properties, O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine has also been evaluated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties can play a crucial role in disease management. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. These findings suggest that O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine may have therapeutic potential in treating inflammatory conditions.
The pharmacokinetic profile of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine is another important aspect that has been studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its therapeutic efficacy and safety. Preliminary pharmacokinetic studies have shown that the compound has favorable absorption properties and a reasonable half-life, indicating its potential for oral administration and sustained therapeutic effects.
Furthermore, the toxicological profile of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine has been assessed to ensure its safety for use in pharmaceutical applications. In vitro and in vivo toxicity studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These results are encouraging and support the further development of this compound as a potential drug candidate.
The synthesis of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine involves several steps, including the preparation of the 3-chloro-5-fluorophenyl ethyl intermediate and subsequent reaction with hydroxylamine. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. The availability of efficient synthetic methods is crucial for advancing the compound from preclinical to clinical stages.
In conclusion, O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic profile, low toxicity, and synthetic accessibility make it an attractive candidate for further research and development in the pharmaceutical industry. Future studies will likely focus on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in clinical trials.
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